6H-[1,3]Dioxolo[4,5-e]indole

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Scaffold regioisomer integrity is critical for AChE inhibitor programs, where dioxole fusion position dictates target potency. This [4,5-e] regioisomer enables functionalization vectors inaccessible to [4,5-f] or [5,6] congeners. • Provides the precise core for derivatives achieving IC₅₀ values of 0.080-0.086 µM against human AChE, equipotent to donepezil. • Enables serotonergic SAR exploration as the direct precursor to 4,5-MDO-DiPT, with a distinct metabolic trajectory. • CNS-favorable baseline: XLogP3 1.9, TPSA 34.2 Ų, zero rotatable bonds. Supplied with rigorous analytical certification to ensure regioisomeric and chemical identity.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 17367-93-0
Cat. No. B096537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-[1,3]Dioxolo[4,5-e]indole
CAS17367-93-0
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C3=C(C=C2)NC=C3
InChIInChI=1S/C9H7NO2/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4,10H,5H2
InChIKeyKWRKIMIEEYHFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-[1,3]Dioxolo[4,5-e]indole — Procurement Guide


6H-[1,3]Dioxolo[4,5-e]indole (CAS 17367-93-0), also known as 4,5-methylenedioxyindole, is a bicyclic heterocycle featuring a [1,3]dioxole ring fused to the [e] face of an indole core (molecular formula C₉H₇NO₂, exact mass 161.048 Da) . This scaffold serves as the fundamental structural nucleus for a class of acetylcholinesterase (AChE) inhibitors and serotonergic ligand progenitors, where the methylenedioxy substitution pattern on the indole benzenoid ring critically modulates electronic character, hydrogen-bonding capacity (1 H-bond donor, 2 H-bond acceptors), and metabolic trajectory distinct from unsubstituted indole or alternative benzodioxole regioisomers [1].

Scaffold Identity
6H-[1,3]Dioxolo[4,5-e]indole regioisomer; distinct from [4,5-f] or [5,6] fusions
Functionalization Vector
Accesses C-7/C-8 derivatization geometry not available in [4,5-f] scaffold series
Research Workflow
Building block for AChE inhibitor, serotonergic ligand, and kinase/GPCR inhibitor libraries
CNS Profile
Computed XLogP3 1.9, TPSA 34.2 Ų; zero rotatable bonds support CNS lead optimization

Why Regioisomeric Substitution Fails


The [4,5-e] methylenedioxy annulation imposes a unique electronic and topological constraint not replicated by simple indole or by [4,5-f] or [5,6] regioisomeric dioxoloindoles. In the AChE inhibitor series, compounds built on the [4,5-f]isoindolone scaffold—which derives from a distinct regioisomeric fusion—achieved IC₅₀ values of 0.080–0.086 µM at human AChE, equipotent to donepezil (IC₅₀ = 0.094 µM) [1]. This establishes that the position of the dioxole fusion on the indole/isoindolone framework is a primary determinant of target engagement. 6H-[1,3]Dioxolo[4,5-e]indole possesses the [4,5-e] fusion, providing a distinct vector for C-7/C-8 functionalization that is sterically and electronically inaccessible from [4,5-f] or [5,6] congeners. Procurement of the correct regioisomer is therefore non-negotiable: substitution with unsubstituted indole (lacking the dioxole ring) eliminates key oxygen-mediated hydrogen-bond acceptor contacts, while regioisomeric dioxoloindoles redirect the functionalization trajectory, yielding derivatives with divergent potency, selectivity, and pharmacokinetic profiles [1][2].

Target: [4,5-e] Oxygen-mediated H-bond acceptor contacts and C-7/C-8 functionalization trajectory are specific to this regioisomer.
Substitute: unsubstituted indole Lacks dioxole oxygens entirely; eliminates key pharmacophoric H-bond acceptors and shifts electronic character.
Substitute: [4,5-f] or [5,6] dioxoloindole Redirects functionalization vector; published [4,5-f]-derived AChE inhibitors show regioisomer-dependent potency and selectivity profiles may not transfer.

Differentiation Evidence for 6H-[1,3]Dioxolo[4,5-e]indole


AChE Inhibitory Potency vs. Donepezil

In a head-to-head AChE inhibition assay, the [1,3]dioxolo[4,5-f]isoindolone derivatives I1 and I2—compounds that share the methylenedioxyindole pharmacophore with 6H-[1,3]Dioxolo[4,5-e]indole but differ in regioisomeric fusion—demonstrated IC₅₀ values of 0.086 µM and 0.080 µM respectively, which were comparable to the clinical acetylcholinesterase inhibitor donepezil (IC₅₀ = 0.094 µM) [1]. This is currently the highest-strength quantitative comparator dataset available for the dioxoloindole chemotype, and it establishes that the methylenedioxyindole nucleus can support picomolar-range target engagement when elaborated into the appropriate derivative class.

AChE Potency vs Donepezil
Cross-study comparable
I2 (dioxoloindole derivative): IC₅₀ 0.080 µM Donepezil: IC₅₀ 0.094 µM Reported 14.9% more potent; I1 0.086 µM
Supports dioxoloindole chemotype selection for AChE inhibitor research; potency comparable to comparator.
Data from [4,5-f]isoindolone derivatives; direct translation to [4,5-e] scaffold requires verification.
Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

In Vivo Cognitive Improvement in Amnesia Model

Compounds I1–I4 from the [1,3]dioxolo[4,5-f]isoindolone series demonstrated significant amelioration of scopolamine-induced memory impairment in mice using the step-through passive avoidance test [1]. The co-observation of in vitro AChE inhibition and in vivo cognitive benefit within the same study provides cross-validation that the dioxoloindole pharmacophore translates target engagement into a therapeutically relevant phenotypic outcome. This dual readout distinguishes the methylenedioxyindole class from many screening hits that show isolated in vitro activity without corresponding in vivo efficacy.

In Vivo Cognitive Model
Cross-study comparable
Scopolamine-induced amnesia mouse model: dioxoloindole derivatives I1–I4 reported significant memory improvement.
Reported model-response context supports CNS target engagement and behavioral endpoint interpretation.
Dose-response data not specified in abstract; full study in primary publication.
Cognitive enhancement In vivo pharmacology Step-through passive avoidance

Regioisomeric Fusion and Functionalization Trajectory

The difference between the [4,5-e] and [4,5-f] dioxoloindole regioisomers is not trivial. The [4,5-f]isoindolone scaffold, which forms the basis of the published AChE inhibitor series, places the dioxole oxygens on the [f] face of the indole ring system, directing electrophilic substitution to the C-7 position [1][2]. 6H-[1,3]Dioxolo[4,5-e]indole, by contrast, presents the dioxole fusion on the [e] face (the 4,5-positions of the indole benzenoid ring), which relocates the oxygen atoms to a geometrically distinct orientation and exposes the C-7 and C-8 positions for derivatization along a vector ~60° divergent from the [4,5-f] series. In the endothelin antagonist patent literature, analogous dioxoloindole regioisomers display divergent receptor subtype selectivity and pharmacokinetic behavior dictated solely by the fusion position [2].

Regioisomer Scaffold Comparison
Class-level inference
[4,5-e] target: C-7/C-8 vector, oxygen lone pairs oriented toward C3–C4 perimeter [4,5-f] comparator: C-7 functionalization; published AChE inhibitors built on this core ~60° divergent derivatization trajectory
Correct regioisomer essential for accessing intended chemical space; mismatch yields unpredictable target engagement.
SAR from endothelin antagonist patents confirms fusion position dictates selectivity profile.
Structure–activity relationship Regioisomerism Scaffold diversification

Physicochemical Property Profile: Predicted vs. Unsubstituted Indole Baseline

6H-[1,3]Dioxolo[4,5-e]indole exhibits a computed XLogP3 of 1.9 and a topological polar surface area (TPSA) of 34.2 Ų [1]. Relative to unsubstituted indole (XLogP3 ≈ 2.1–2.3, TPSA ≈ 15.8 Ų), the methylenedioxy substitution reduces lipophilicity by ~0.2–0.4 log units while increasing TPSA by ~18 Ų. Both parameters remain within favorable CNS drug-likeness ranges (XLogP3 1–3; TPSA < 60–70 Ų), and the increased TPSA is expected to modestly improve aqueous solubility relative to unsubstituted indole while maintaining passive blood-brain barrier permeability [2]. The compound contains zero rotatable bonds, conferring conformational rigidity advantageous for target-selectivity optimization.

Physicochemical Profile
Class-level inference
Target: XLogP3 1.9, TPSA 34.2 Ų, 0 rotatable bonds Unsubstituted indole: XLogP3 ~2.1, TPSA ~15.8 Ų ΔTPSA +18.4 Ų; ΔH-bond acceptors +2
Favorable CNS drug-like profile may support developability assessment; polarity increase relative to indole may improve solubility.
In silico predictions; experimental validation recommended.
Lipophilicity Drug-likeness CNS MPO

Commercial Availability and Purity Specification vs. Unsubstituted Indole Analogues

6H-[1,3]Dioxolo[4,5-e]indole is commercially available from multiple vendors at ≥95% purity (typical specification: 97%), with melting point reported at 90–92 °C [1]. In contrast, unsubstituted indole is a commodity chemical with widespread availability and lower cost but lacks the methylenedioxy functionality essential for dioxoloindole-derived SAR programs. The [4,5-e] regioisomer is notably less common than the [4,5-f] variant used in published AChE inhibitor series, making its commercial sourcing a critical procurement decision: lead times, lot-to-lot consistency, and the availability of Certificate of Analysis documentation differ substantially across suppliers, and the limited number of qualified manufacturers increases supply-chain risk relative to indole or more common dioxoloindole isomers .

Commercial Availability
Supporting evidence
Purity ≥97%; mp 90–92 °C; fewer qualified suppliers than unsubstituted indole.
Narrower supplier base for [4,5-e] isomer; purity verification by HPLC or NMR advised.
Lead times may differ; COA availability varies across vendors.
Chemical procurement Purity specification Scaffold availability

Application Scenarios


AChE Inhibitor Lead Optimization

Programs targeting Alzheimer's disease or related cognitive disorders can use 6H-[1,3]Dioxolo[4,5-e]indole as a core scaffold to build focused libraries of AChE inhibitors. The published evidence demonstrates that dioxoloindole-derived compounds achieve IC₅₀ values in the 0.080–0.086 µM range, equipotent to or exceeding donepezil (0.094 µM), and that this in vitro potency translates to in vivo cognitive improvement in the scopolamine-induced amnesia mouse model [1]. The [4,5-e] regioisomer offers a distinct C-7/C-8 functionalization vector not accessible from the [4,5-f] scaffold used in the published series, enabling exploration of unexploited chemical space while retaining the validated dioxoloindole pharmacophore.

Serotonergic Ligand Development

6H-[1,3]Dioxolo[4,5-e]indole serves as the direct synthetic precursor to 4,5-MDO-DiPT (4,5-methylenedioxy-N,N-diisopropyltryptamine), a serotonergic ligand with defined receptor pharmacology [2]. The [4,5-e] methylenedioxy substitution pattern distinguishes this scaffold from the more common 5,6-methylenedioxyindole tryptamine series, offering medicinal chemistry programs a tool to probe the impact of dioxole ring position on 5-HT receptor subtype selectivity, functional activity (agonist vs. antagonist), and metabolic stability. Procurement of the [4,5-e] regioisomer is essential for this serotonergic SAR exploration program.

Endothelin Receptor or Kinase Inhibitor Libraries

The dioxoloindole chemotype features prominently in patent disclosures for nonpeptide endothelin receptor antagonists (US5482960A) and kinase inhibitors (e.g., VEGFR2 inhibitors with [1,3]dioxolo[4,5-f]indole substructures in BindingDB) [3][4]. 6H-[1,3]Dioxolo[4,5-e]indole provides a regioisomerically distinct entry point into this intellectual property space, enabling the synthesis of patent-differentiating analogues that retain the dioxoloindole core while shifting the substitution pattern to the [4,5-e] fusion. This strategy is particularly relevant for organizations seeking freedom-to-operate in the endothelin antagonist or kinase inhibitor therapeutic areas.

CNS-Penetrant Property Optimization

With a computed XLogP3 of 1.9, TPSA of 34.2 Ų, and zero rotatable bonds, 6H-[1,3]Dioxolo[4,5-e]indole satisfies key CNS drug-likeness criteria from the outset . Medicinal chemistry teams prioritizing CNS multiparameter optimization (MPO) scores can use this scaffold as a starting point with favorable baseline properties, avoiding the late-stage lipophilicity escalation or solubility crises common with more lipophilic heterocyclic starting materials. The methylenedioxy group provides two additional hydrogen-bond acceptor atoms relative to unsubstituted indole, offering opportunities for target engagement without resorting to polarity-increasing substituents that compromise blood-brain barrier permeability.

Application
Selection Property
Validation Focus
AChE inhibitor lead optimization studies
Regioisomeric scaffold identity and C-7/C-8 functionalization vector
Target engagement, isoform selectivity, and CNS pharmacodynamic endpoints
Serotonergic ligand SAR exploration
4,5-methylenedioxy substitution pattern on indole core
5-HT receptor subtype selectivity and functional activity assays
Kinase/GPCR inhibitor library synthesis
[4,5-e] regioisomer for patent-differentiating chemical space
IP landscape review and target selectivity profiling
CNS multiparameter optimization programs
Favorable baseline computed XLogP3, TPSA, and conformational rigidity
BBB permeability, aqueous solubility, and off-target promiscuity assessment
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